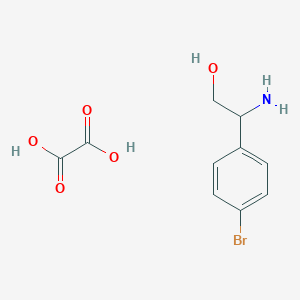

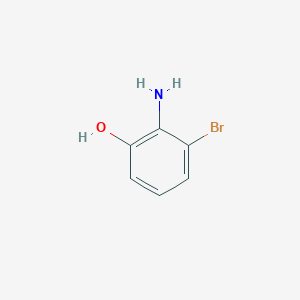

2-Amino-2-(4-bromophenyl)ethanol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

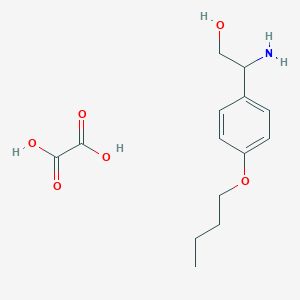

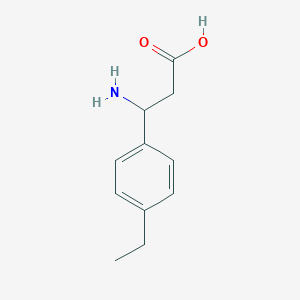

2-Amino-2-(4-bromophenyl)ethanol oxalate (2-ABEO) is an organic compound containing an oxalate group and a bromophenyl group. It is a colorless, crystalline solid with a melting point of 135 °C and a boiling point of 209 °C. 2-ABEO is a useful reagent in organic synthesis due to its unique properties and reactivity. It has been used in a variety of research applications and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Copper-Catalyzed Direct Amination : This process involves the amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, using NaN3 as the amino source in ethanol. The method allows for the synthesis of ortho-functionalized aromatic amines with good yields, indicating potential applications in synthetic chemistry (Zhao, Fu, & Qiao, 2010).

Resolution of Bromo-ethanol Derivatives : The resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol using lipase-catalyzed reactions has been achieved. This α-bromohydrin is an intermediate in synthesizing a new adrenergic agent, showing its importance in medicinal chemistry (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Hybrid Enzymatic and Organic Catalyst System for Ethanol Electrooxidation : A study combining an organic oxidation catalyst (4-amino-TEMPO) with a recombinant enzyme (oxalate decarboxylase) to create a hybrid catalytic system has been reported. This system is capable of catalyzing complete ethanol electrooxidation, demonstrating potential applications in biosensors, environmental monitoring, and biofuel cells (Franco, Klunder, Russel, De Andrade, & Minteer, 2020).

Synthesis of Norphenylephrine Derivatives : Research on the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its cyclization with cyclic ketones to form various heterocyclic compounds has been carried out. This study highlights the compound's versatility in synthesizing different chemical structures (Kametani et al., 1970).

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(4-bromophenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.C2H2O4/c9-7-3-1-6(2-4-7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIUPCXLQVGOKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)